molecular formula C16H19N5O2S B11240636 N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide

N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide

Cat. No.: B11240636
M. Wt: 345.4 g/mol
InChI Key: SBZBNCTWBBLKRU-UHFFFAOYSA-N
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Description

N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide is a heterocyclic acetamide derivative featuring a thienopyrazole core fused with a tetrahydrocinnolin moiety. This compound’s structural complexity arises from the integration of two nitrogen-containing heterocycles, which are known to influence bioactivity and physicochemical properties in medicinal chemistry. Structural elucidation of such molecules typically employs X-ray crystallography tools like SHELX, which is widely used for small-molecule refinement .

Properties

Molecular Formula

C16H19N5O2S

Molecular Weight

345.4 g/mol

IUPAC Name

N-(2-methyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)acetamide

InChI

InChI=1S/C16H19N5O2S/c1-20-16(11-8-24-9-13(11)18-20)17-14(22)7-21-15(23)6-10-4-2-3-5-12(10)19-21/h6H,2-5,7-9H2,1H3,(H,17,22)

InChI Key

SBZBNCTWBBLKRU-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C2CSCC2=N1)NC(=O)CN3C(=O)C=C4CCCCC4=N3

Origin of Product

United States

Biological Activity

N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide is a compound of interest due to its diverse biological activities. This article explores its pharmacological properties, potential therapeutic applications, and relevant research findings.

The compound has the following chemical characteristics:

PropertyValue
Molecular Formula C17 H19 N5 O2 S3
Molecular Weight 421.56 g/mol
LogP 2.427
Hydrogen Bond Acceptors 8
Hydrogen Bond Donors 2
Polar Surface Area 73.674 Ų

Biological Activities

Research indicates that thienopyrazole derivatives exhibit a range of biological activities including:

  • Antioxidant Activity : Thienopyrazole compounds have been shown to protect against oxidative stress in various biological models. For instance, studies demonstrated that these compounds could mitigate the toxic effects of substances like 4-nonylphenol on erythrocytes in fish models, suggesting their potential as antioxidants in aquatic environments .
  • Antimicrobial Properties : Several thienopyrazole derivatives have demonstrated significant antimicrobial activity against various pathogens. The presence of specific functional groups in the compound enhances its efficacy against microbial strains .
  • Anticancer Potential : Some thienopyrazole derivatives have been evaluated for their anticancer properties, showing promise in inhibiting cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest .
  • Anti-inflammatory Effects : Thienopyrazole compounds have also been investigated for their anti-inflammatory properties, particularly in models of chronic inflammation and pain management .

Case Study 1: Antioxidant Activity

A study assessed the protective effects of thienopyrazole compounds on the erythrocytes of Clarias gariepinus exposed to 4-nonylphenol. The results indicated a significant reduction in altered erythrocyte morphology when treated with thienopyrazole derivatives compared to control groups.

Treatment GroupAltered Erythrocytes (%)
Control1 ± 0.3
4-Nonylphenol40.3 ± 4.87
Thienopyrazole Compound (7a)12 ± 1.03
Thienopyrazole Compound (7b)0.6 ± 0.16

This study highlights the potential of thienopyrazole derivatives as protective agents against oxidative damage in aquatic species .

Case Study 2: Antimicrobial Activity

In another study focusing on antimicrobial activity, various thienopyrazole derivatives were synthesized and tested against Gram-positive and Gram-negative bacteria. The results showed that certain modifications to the thienopyrazole structure significantly enhanced antibacterial efficacy, making them candidates for further development as antimicrobial agents .

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The compound shares structural motifs with other acetamide-based heterocycles, such as substituted quinoxalinyl acetamides (e.g., 2-((4-(4-chlorophenyl)-5-cyano-6-hydroxypyrimidin-2-yl)thio)-N-(2,3-diphenylquinoxalin-6-yl)acetamide) . Key differences include:

  • Core Heterocycles: The target compound’s thienopyrazole-tetrahydrocinnolin system contrasts with quinoxaline or pyrimidine cores in analogues. Thienopyrazole moieties may enhance metabolic stability compared to pyrimidines due to reduced susceptibility to enzymatic oxidation.
  • Substituents: The methyl group at position 2 of the thienopyrazole ring and the 3-oxo-tetrahydrocinnolin group differentiate it from simpler acetamides. These substituents likely influence solubility and hydrogen-bonding capacity .

Table 1: Comparison of Physicochemical Properties

Compound Name Melting Point (°C) Yield (%) Key Functional Groups
Target Compound (hypothetical) 240–245* 85* Thienopyrazole, tetrahydrocinnolin
2-((4-(4-chlorophenyl)-5-cyano-6-hydroxypyrimidin-2-yl)thio)-N-(2,3-diphenylquinoxalin-6-yl)acetamide 230–232 90.2 Quinoxaline, pyrimidine, thiouracil
N-(2,3-diphenylquinoxalin-6-yl)acetamide derivatives 200–220† 75–85† Quinoxaline, acetamide

*Hypothetical data inferred from structural analogs.
†Generalized from .

Hydrogen Bonding and Crystallography

Such interactions are critical for stability and solubility, as demonstrated in Etter’s graph-set analysis of hydrogen-bond patterns . In contrast, quinoxaline derivatives often exhibit π-π stacking due to planar aromatic systems, which the target compound’s partially saturated cinnolin ring may reduce .

Bioactivity Considerations

The thienopyrazole moiety, in particular, is associated with kinase inhibition in related pharmaceuticals.

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